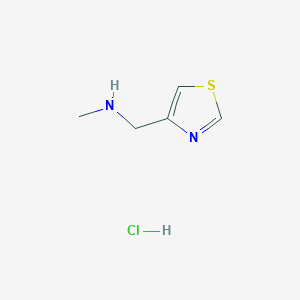

Methyl-thiazol-4-ylmethyl-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYHBWRIBQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-13-5 | |

| Record name | 4-Thiazolemethanamine, N-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-thiazol-4-ylmethyl-amine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl-thiazol-4-ylmethyl-amine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. As a Senior Application Scientist, the following sections synthesize foundational chemical data with practical insights into its synthesis and rationale for its application in modern research endeavors.

Core Molecular Attributes: Formula and Structure

This compound is a salt of an N-methylated aminomethylthiazole derivative. The core structure features a five-membered thiazole ring, which is a prevalent scaffold in numerous biologically active compounds. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its use in biological assays and as a reactant in aqueous or protic solvent systems.

The fundamental properties of this compound are summarized below, providing a clear quantitative foundation for its use.

| Property | Value | Source |

| Chemical Name | N-Methyl-1-(thiazol-4-yl)methanamine hydrochloride | [1] |

| CAS Number | 1187928-14-8 | [2] |

| Molecular Formula | C₅H₉ClN₂S | [1] |

| Molecular Weight | 164.66 g/mol | [2] |

| SMILES | CNCC1=CSC=N1.[H]Cl | [1] |

The structural formula, elucidated from its chemical name and SMILES notation, reveals a thiazole ring substituted at the 4-position with a methylaminomethyl group. This specific arrangement of atoms is critical to its chemical reactivity and its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Strategic Importance in Synthesis

The thiazole moiety is a cornerstone in drug development, present in a wide array of approved pharmaceuticals, including the vitamin thiamine (Vitamin B1) and numerous anticancer and antimicrobial agents.[3][4] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, while also participating in hydrogen bonding and other non-covalent interactions with biological targets.[3]

This compound serves as a valuable building block for two primary reasons:

-

The Thiazole Core : It provides a rigid, aromatic scaffold that can be further functionalized. Thiazoles are known to be relatively stable and can undergo various chemical transformations.[3]

-

The N-methylaminomethyl Group : This functional group offers a reactive handle for nucleophilic substitution or for acylation/sulfonylation reactions to build more complex molecular architectures. The secondary amine is a common feature in many bioactive molecules, often contributing to improved pharmacokinetic properties or target engagement compared to primary amines.

This compound is particularly useful for synthesizing libraries of compounds for screening in drug discovery programs targeting neurological disorders and in the development of novel agrochemicals.[2]

A Representative Synthetic Workflow

While specific, proprietary industrial synthesis protocols for this compound are not publicly detailed, a robust and logical synthetic route can be designed based on established and reliable organic chemistry transformations. The following multi-step protocol is a self-validating system, employing well-understood reactions to construct the target molecule from simple precursors.

The overall strategy involves three key stages:

-

Formation of the Thiazole Ring : Utilizing the classic Hantzsch thiazole synthesis.[5]

-

Functionalization to the Amine : Conversion of a handle on the thiazole ring to the primary amine.

-

N-Methylation and Salt Formation : Selective methylation of the primary amine followed by conversion to the hydrochloride salt.

Sources

An In-Depth Technical Guide on the Elucidation of the Mechanism of Action for Thiazole-Based Bioactive Compounds

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged structure in drug design. While the specific molecule, Methyl-thiazol-4-ylmethyl-amine hydrochloride, is recognized primarily as a versatile synthetic intermediate for the creation of more complex bioactive molecules, its core structure represents a critical starting point for drug discovery campaigns.[1][2] This guide, therefore, utilizes this compound as a foundational example to delineate a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of novel thiazole-containing compounds. Our focus will be on the "how" – the experimental choices and validation systems that form the bedrock of modern MoA studies, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Part 1: From Hit to Target - A Strategic Approach to Target Identification

The journey to understanding a compound's MoA begins with identifying its molecular target(s). This is a critical, yet often challenging, phase. The choice of methodology is dictated by the nature of the compound and the available resources. For a novel thiazole derivative, a multi-pronged approach is recommended to ensure the trustworthiness and validity of the findings.

Initial Hypothesis Generation: The Role of the Thiazole Moiety

The thiazole ring is a known pharmacophore in a variety of drug classes, including protein kinase inhibitors, antimicrobials, and agents targeting neurological disorders.[2][3] Therefore, initial hypotheses can be formulated based on the structural similarities of the test compound to known drugs. For instance, the presence of the thiazole ring might suggest an interaction with ATP-binding sites of kinases or metalloenzymes.

Experimental Workflow for Target Identification

A logical and iterative workflow is essential for successful target identification. The following diagram outlines a typical process, starting from a bioactive "hit" and culminating in a validated target.

Figure 1: A representative experimental workflow for the identification and validation of the molecular target of a novel bioactive compound.

Protocol 1: Affinity-Based Target Pull-Down

This protocol describes a generalized procedure for identifying protein targets that physically interact with the thiazole compound.

1. Immobilization of the Ligand:

- Synthesize an analog of the thiazole compound containing a reactive functional group (e.g., a carboxylic acid or an amine) for coupling to a solid support.

- Covalently couple the analog to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads).

- Thoroughly wash the beads to remove any unreacted compound.

2. Protein Incubation and Elution:

- Prepare a cell lysate from a relevant cell line or tissue.

- Incubate the lysate with the ligand-coupled beads to allow for target protein binding.

- Wash the beads extensively to remove non-specifically bound proteins.

- Elute the bound proteins using a competitive inhibitor (the original thiazole compound), a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

3. Protein Identification:

- Separate the eluted proteins by SDS-PAGE.

- Excise the protein bands and subject them to in-gel tryptic digestion.

- Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Trustworthiness Check: A crucial control for this experiment is to perform a parallel pull-down with beads that have not been coupled to the ligand or have been coupled with a structurally similar but inactive analog. This helps to distinguish true binding partners from proteins that bind non-specifically to the beads.

Part 2: Delineating the Signaling Pathway

Once a validated target is identified, the next step is to understand how the interaction between the compound and its target modulates cellular signaling pathways. This involves a combination of techniques to probe the downstream consequences of target engagement.

Hypothetical Scenario: Thiazole Compound as a Kinase Inhibitor

Let's assume that the target identification workflow identified a specific protein kinase as the primary target of our hypothetical thiazole derivative. The subsequent investigation would focus on the signaling pathway regulated by this kinase. For instance, if the target is a kinase involved in a cancer-related pathway, such as the FLT3 kinase, we would investigate the impact on downstream signaling nodes.[4]

Signaling Pathway Analysis Workflow

The following diagram illustrates a typical workflow for analyzing the impact of a compound on a signaling pathway.

Figure 2: A workflow for elucidating the impact of a bioactive compound on cellular signaling pathways.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol is a standard method for assessing the phosphorylation status of specific proteins in a signaling pathway.

1. Cell Treatment and Lysis:

- Culture the appropriate cell line to 70-80% confluency.

- Treat the cells with the thiazole compound at various concentrations and time points.

- Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Electrophoresis:

- Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

- Separate equal amounts of protein from each sample by SDS-PAGE.

3. Immunoblotting:

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: A decrease in the phosphorylation of a downstream substrate of the target kinase upon treatment with the thiazole compound would provide strong evidence for its inhibitory activity within the cellular context.

Part 3: Quantitative and Biophysical Characterization

To fully understand the MoA, it is essential to quantify the interaction between the compound and its target and to characterize the biophysical properties of this interaction.

Data Presentation: Summarizing Quantitative Data

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

| Parameter | Value | Method | Significance |

| Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) | Measures the strength of the interaction between the compound and its target. |

| Enzymatic Inhibition (IC50) | 100 nM | In vitro Kinase Assay | Concentration of the compound required to inhibit the target's enzymatic activity by 50%. |

| Cellular Potency (EC50) | 250 nM | Cell Proliferation Assay | Concentration of the compound that produces 50% of the maximal biological effect in cells. |

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

1. Chip Preparation:

- Immobilize the purified target protein onto a sensor chip.

2. Binding Analysis:

- Flow a series of concentrations of the thiazole compound over the chip surface.

- Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

3. Data Analysis:

- Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Expertise in Action: The choice of immobilization strategy and the design of the binding experiment are critical for obtaining high-quality kinetic data. For example, ensuring that the immobilized protein remains in its native conformation is paramount.

The elucidation of the mechanism of action for a novel compound, such as a derivative of this compound, is a systematic and multi-faceted process. It requires a combination of biochemical, cellular, and biophysical approaches to build a comprehensive and validated model of how the compound exerts its biological effects. By following a logical and rigorous experimental workflow, researchers can move from a promising bioactive "hit" to a well-characterized lead compound with a clear MoA, paving the way for further drug development. The inherent versatility of the thiazole scaffold ensures that such investigations will continue to be a fruitful area of research, contributing to the discovery of new medicines for a wide range of diseases.

References

-

Thiamine - Wikipedia. Wikipedia. [Link]

-

High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - PubMed Central. National Center for Biotechnology Information. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI. [Link]

-

High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - ACS Publications. ACS Publications. [Link]

-

Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - American Chemical Society. ACS Publications. [Link]

Sources

Preliminary in-vitro studies of Methyl-thiazol-4-ylmethyl-amine hydrochloride

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of Methyl-thiazol-4-ylmethyl-amine hydrochloride

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] this compound is a novel synthetic compound built upon this versatile scaffold. As a primary amine functionalized with a thiazole group, it presents an intriguing candidate for biological investigation. This guide outlines a structured, multi-tiered approach for the preliminary in-vitro evaluation of this compound, designed to elucidate its cytotoxic profile and explore its potential as a modulator of key cellular processes. Our methodology is grounded in robust, validated assays that provide a foundational understanding of the compound's biological activity.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is paramount for designing meaningful in-vitro studies.

| Property | Value | Source |

| Molecular Formula | C5H9ClN2S | |

| Molecular Weight | 164.66 g/mol | |

| CAS Number | 1187928-14-8 | |

| Appearance | Light yellow solid | [1] |

| Storage Conditions | 0-8 °C, under inert gas | [1][3] |

Note: Data for the closely related Thiazol-4-yl-methylamine hydrochloride is used as a proxy where specific data for the methylated compound is unavailable.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability.[4][5] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][6]

Experimental Rationale

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells. This assay is cost-effective, reliable, and provides a quantitative measure of cytotoxicity.[4] We will employ a panel of cell lines to assess for any cancer-specific effects and to gauge general toxicity.

Cell Line Panel

| Cell Line | Type | Rationale |

| MCF-7 | Human Breast Adenocarcinoma | A well-characterized cancer cell line, often used in primary screening.[7] |

| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cancer model and can provide initial insights into potential hepatotoxicity.[8] |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess for general cytotoxicity and selectivity.[4] |

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Treat the cells with the various concentrations of the compound and incubate for 24 and 48 hours. Include a vehicle control (water) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the MTT Cytotoxicity Assay.

Tier 2: Mechanistic Exploration

Based on the cytotoxicity data, further assays can be designed to probe the compound's mechanism of action. Given that many thiazole derivatives exhibit activity as enzyme inhibitors or receptor ligands, these are logical next steps.[8][9]

A. Enzyme Inhibition Assay: Monoamine Oxidase (MAO)

Scientific Rationale: Some thiazole-containing compounds have been identified as inhibitors of monoamine oxidases (MAOs), enzymes crucial in neurotransmitter metabolism.[9] Inhibition of MAOs can have therapeutic effects in neurological disorders. A fluorometric assay provides a sensitive method to screen for MAO-A and MAO-B inhibition.[9]

Detailed Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes and their respective substrates.

-

Compound Incubation: In a 96-well black plate, add the enzyme, a reaction buffer, and varying concentrations of this compound. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add a non-fluorescent substrate that is converted to a fluorescent product by the MAO enzyme.

-

Fluorescence Measurement: Measure the fluorescence intensity at time intervals using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.

Caption: Workflow for the Fluorometric MAO Inhibition Assay.

B. Receptor Binding Assay

Scientific Rationale: To determine if the compound interacts with a specific cellular receptor, a competitive binding assay can be performed.[10][11] This type of assay measures the ability of the test compound to displace a known, labeled ligand from its receptor.[12][13] This is a fundamental technique in drug discovery for identifying and characterizing receptor ligands.[10][11]

Detailed Protocol: Radioligand Binding Assay (Hypothetical Target: Receptor X)

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (Receptor X).

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand for Receptor X, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki).

Caption: Workflow for a Radioligand Receptor Binding Assay.

Data Interpretation and Next Steps

The preliminary data gathered from these in-vitro studies will provide a foundational understanding of the biological activity of this compound.

-

High Cytotoxicity with Selectivity for Cancer Cells: If the compound shows potent cytotoxicity against MCF-7 and HepG2 cells but has a significantly higher IC50 in HEK293 cells, it would be a promising candidate for further anticancer drug development.[7] Subsequent studies could explore the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle.[7]

-

Potent Enzyme Inhibition: If the compound is a potent and selective inhibitor of either MAO-A or MAO-B, it could be further investigated as a potential therapeutic for neurological conditions.[9] Structure-activity relationship (SAR) studies would be warranted to optimize its inhibitory activity.

-

High Receptor Affinity: If the compound demonstrates high affinity for a specific receptor, further functional assays should be conducted to determine if it acts as an agonist or antagonist.

This structured, in-vitro approach ensures a logical and scientifically rigorous preliminary evaluation of this compound, providing the necessary data to guide future research and development efforts.

References

-

Wikipedia. (2024, January 19). Thiamine. Retrieved from [Link]

-

Saglik, B. N., et al. (2019). In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. Bioorganic Chemistry, 84, 323-329. Retrieved from [Link]

-

Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358–33373. Retrieved from [Link]

-

EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

-

Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1815. Retrieved from [Link]

- Google Patents. (2017). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. Retrieved from [Link]

-

Esimbekova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 11(1), 60. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. The National Center for Advancing Translational Sciences. Retrieved from [Link]

-

National Toxicology Program. (1995). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

-

In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Retrieved from [Link]

-

Das, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-15. Retrieved from [Link]

-

Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. SSRN. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Potential of Thiazole Derivatives of Synthetic Origin. Retrieved from [Link]

-

Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

-

Staszewska-Krajewska, O., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(15), 3536. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

Methodological & Application

Application Notes & Protocols for Receptor Binding Studies with Methyl-thiazol-4-ylmethyl-amine hydrochloride

Document ID: AN-RB-20260124

Abstract: This document provides a comprehensive guide to characterizing the binding properties of novel chemical entities at a target receptor, using Methyl-thiazol-4-ylmethyl-amine hydrochloride as a representative test compound. Due to the absence of a publicly defined specific biological target for this molecule, this application note establishes a robust framework for receptor binding assays by postulating a hypothetical screening scenario against a G-Protein Coupled Receptor (GPCR), a common target class for neurologically active compounds. The protocols herein are detailed to ensure scientific rigor and reproducibility, covering membrane preparation, saturation and competitive radioligand binding assays, and subsequent data analysis.

Introduction: The Rationale for Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing critical data on the interaction between a ligand (e.g., a drug candidate) and its biological target.[1][2] These assays quantify the affinity of a ligand for a receptor, a key parameter that often correlates with its potency. The two primary types of radioligand binding experiments are saturation assays, which determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd), and competition assays, which measure the ability of a test compound to displace a radioligand, thereby determining its inhibitory constant (Ki).[3][4]

This compound is a heterocyclic amine containing a thiazole moiety, a structure found in numerous biologically active compounds. While its primary role is often cited as a synthetic intermediate in pharmaceutical development, its potential direct biological activity warrants investigation. This guide uses this compound as an exemplar to detail the process of determining receptor binding affinity.

For the purpose of these protocols, we will hypothesize that this compound is being investigated for its affinity to the Dopamine D2 receptor, a well-characterized GPCR implicated in various neurological processes and a common target for antipsychotic drugs.

Foundational Principles of Radioligand Binding

The interaction between a ligand and a receptor is governed by the Law of Mass Action. At equilibrium, the rate of association of the ligand and receptor is equal to the rate of dissociation. Radioligand binding assays leverage a radioactively labeled ligand to quantify this interaction.

-

Total Binding: The total amount of radioligand bound to the membrane preparation. This includes both specific binding to the target receptor and non-specific binding to other membrane components, filters, and the assay tube itself.[5]

-

Non-Specific Binding (NSB): The binding of the radioligand to sites other than the receptor of interest.[6][7] It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competing ligand that is known to bind to the target receptor with high affinity. This unlabeled ligand occupies all the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured.

-

Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[5]

Expert Insight: Achieving a high signal-to-noise ratio (i.e., high specific binding relative to non-specific binding) is critical for a robust assay. Ideally, specific binding should constitute at least 80% of total binding at the Kd concentration of the radioligand.[8]

Experimental Design & Workflows

A typical workflow for characterizing a new compound involves first establishing the binding characteristics of the radioligand to the receptor preparation (Saturation Assay) and then using this information to design a robust assay to test the compound's affinity (Competition Assay).

Figure 1: Overall workflow for receptor binding characterization.

Detailed Protocols

These protocols are designed for a 96-well plate format using vacuum filtration to separate bound from free radioligand.

Protocol 1: Preparation of Cell Membranes Expressing the Target Receptor

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the hypothetical target, the Dopamine D2 receptor. Isolated membranes are often preferred over intact cells as they provide a more stable and less complex system.[9]

Materials:

| Reagent | Specification |

|---|---|

| Cell Pellet | From HEK293 or CHO cells expressing D2 receptor |

| Lysis Buffer | 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 |

| Protease Inhibitor Cocktail | 1X final concentration |

| Sucrose Solution | 20% (w/v) in Lysis Buffer |

| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4 |

Procedure:

-

Cell Lysis: Resuspend the frozen cell pellet in 20 volumes of ice-cold Lysis Buffer containing protease inhibitors.[10] All subsequent steps should be performed at 4°C to minimize proteolytic degradation.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a mechanical homogenizer (e.g., Polytron) to ensure complete cell lysis.[11][12]

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and intact cells.[10][11]

-

High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes to pellet the cell membranes.[11]

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and cytosolic components.

-

Final Preparation & Storage: Resuspend the final pellet in a smaller volume of Assay Buffer (optionally containing 10% sucrose as a cryoprotectant).[10]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

-

Aliquoting and Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[4][13] The experiment involves incubating a fixed amount of membrane protein with increasing concentrations of the radioligand.[5]

Materials:

| Reagent | Specification | Example Radioligand |

|---|---|---|

| Membrane Preparation | 20-100 µg protein/well | [³H]-Spiperone (for D2 receptor) |

| Radioligand | 8-12 concentrations, e.g., 0.1x to 10x estimated Kd | [³H]-Spiperone |

| Unlabeled Ligand (for NSB) | 1000x concentration of radioligand Kd | Haloperidol (for D2 receptor) |

| Assay Buffer | As prepared in 4.1 | |

| Wash Buffer | Ice-cold Assay Buffer | |

| Scintillation Cocktail |

| 96-well Filter Plates | GF/C or GF/B glass fiber | |

Procedure:

Figure 2: Workflow for Saturation Binding Assay.

-

Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for total binding and non-specific binding (typically in triplicate).

-

Reagent Addition:

-

Total Binding Wells: Add 50 µL of Assay Buffer.

-

NSB Wells: Add 50 µL of the unlabeled ligand solution (at a concentration 100- to 1000-fold higher than its Ki).

-

Add 50 µL of the appropriate radioligand dilution to all wells. The concentrations should span a range from well below to well above the expected Kd.[5]

-

-

Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to start the binding reaction. The final volume in this example is 250 µL.[10]

-

Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to allow the binding to reach equilibrium. This must be empirically determined, as lower radioligand concentrations take longer to equilibrate.[14]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand.[8][10]

-

Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove any trapped free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[10]

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of the unlabeled test compound (this compound) by measuring its ability to compete with a fixed concentration of radioligand for the receptor sites.[4][15]

Materials:

-

Same as for the saturation assay, plus the test compound.

-

Test Compound: this compound, prepared in a dilution series (e.g., 10 concentrations over a 5-log unit range).[4]

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and each concentration of the test compound (in triplicate).

-

Reagent Addition:

-

Total Binding Wells: Add 50 µL of Assay Buffer.

-

NSB Wells: Add 50 µL of excess unlabeled ligand.

-

Test Compound Wells: Add 50 µL of the corresponding dilution of this compound.

-

Add 50 µL of radioligand to all wells. Crucially, the concentration of the radioligand should be at or below its Kd value determined from the saturation assay. [5] This maximizes the sensitivity of the assay to the competing compound.

-

-

Initiate, Incubate, Filter, Wash, Count: Follow steps 3-7 from the Saturation Assay Protocol (4.2).

Data Analysis and Interpretation

Proper data analysis is essential to extract meaningful parameters from the binding experiments. Non-linear regression analysis is the gold standard method.[14]

Analysis of Saturation Binding Data

-

Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

-

Convert CPM to Molar Units: Convert the specific binding CPM values to molar units (e.g., fmol/mg protein). This requires knowing the specific activity of the radioligand and the protein concentration in the assay.

-

Non-linear Regression: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to the "one-site specific binding" equation: Y = (Bmax * X) / (Kd + X) This analysis will yield the values for Bmax and Kd.[14]

Data Presentation:

| Parameter | Description | Typical Units |

|---|---|---|

| Kd | Equilibrium Dissociation Constant | nM or pM |

| Bmax | Maximum Receptor Density | fmol/mg protein |

Analysis of Competitive Binding Data

-

Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total binding wells without competitor).

-

Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]

-

Calculate the Inhibitory Constant (Ki): The IC50 is dependent on the concentration of radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor (Ki), the Cheng-Prusoff equation is used.[16][17]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki: The inhibitory constant for the test compound.

-

IC50: The value determined from the competition curve.

-

[L]: The concentration of free radioligand used in the assay.

-

Kd: The dissociation constant of the radioligand for the receptor (determined from the saturation assay).

-

Figure 3: Data analysis pipeline for competitive binding assays.

Conclusion

This application note provides a detailed, self-validating framework for conducting receptor binding studies to determine the affinity of a test compound, such as this compound. By first characterizing the receptor system with a saturation binding assay to determine Kd and Bmax, researchers can then perform a robust competitive binding assay under optimized conditions. The subsequent calculation of the Ki value using the Cheng-Prusoff equation provides an accurate, assay-independent measure of the compound's affinity for the target receptor, a critical parameter in the drug discovery and development process.

References

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad Software. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. [Link]

-

Cai, Z., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Key concepts: Saturation binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]

-

Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

-

Carraro, M., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 241-248. [Link]

-

Berry, J., Price-Jones, M., & Killian, B. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]

-

Leff, P., & Dougall, I. G. (1993). Further subtleties in the estimation of equilibrium dissociation constants from functional antagonism in irreversible or slowly reversible systems. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]

-

Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]

-

Receptor-Ligand Binding Assays. (n.d.). MilliporeSigma. [Link]

-

Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group, University of Connecticut. [Link]

-

Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2021). Journal of Visualized Experiments, (173). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Receptor-Ligand Binding Assays [labome.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. revvity.com [revvity.com]

- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 13. graphpad.com [graphpad.com]

- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 15. support.nanotempertech.com [support.nanotempertech.com]

- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of thiazole-containing compounds. Our approach is rooted in explaining the fundamental physicochemical principles to empower you to make informed, effective decisions in your experimental design.

Part 1: Understanding the Challenge - Why Are Thiazole Compounds Often Poorly Soluble?

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their inherent structural features can often lead to solubility issues in aqueous buffers, a critical hurdle for in vitro assays, formulation development, and ultimately, bioavailability.

The primary drivers of poor aqueous solubility for any compound, including thiazoles, are a combination of two key physicochemical properties:

-

High Crystal Lattice Energy: This is the energy required to break apart the solid, crystalline state of a compound. Thiazole rings are planar and aromatic, which can promote efficient packing in a crystal lattice through π-stacking and other intermolecular forces like hydrogen bonding (if suitable substituents are present).[1][2] This strong, stable crystal structure makes it energetically unfavorable for individual molecules to dissociate and interact with water molecules.[3]

-

High Lipophilicity (LogP): This refers to a compound's preference for a fatty, nonpolar environment over an aqueous one. While the thiazole ring itself is only moderately lipophilic, the substituents required for biological activity are often large, aromatic, or greasy moieties that significantly increase the overall lipophilicity (LogP > 3), driving the molecule out of the aqueous phase.[4][5]

A compound with both high crystal lattice energy ("brick dust") and high lipophilicity ("grease ball") represents the most significant solubility challenge.[6]

Part 2: Troubleshooting Guide - A Step-by-Step Approach

This section is designed as a practical, question-driven guide to systematically address solubility problems encountered during your experiments.

Question 1: "My new thiazole compound crashed out of my phosphate-buffered saline (PBS) solution upon preparation. What is my first step?"

Answer: The immediate precipitation of your compound indicates that its thermodynamic solubility in PBS is very low. The first step is to systematically characterize the problem before attempting to solve it. Do not immediately jump to adding high concentrations of organic solvents, as this can confound future experiments.

Your initial goal is to determine if the solubility is pH-dependent. The thiazole ring nitrogen is weakly basic, with a conjugate acid pKa of approximately 2.5.[7] This means the ring itself will only be significantly protonated and more soluble at very low pH. However, your compound likely has other ionizable functional groups (amines, carboxylic acids) that will dictate its solubility across the physiological pH range.

This protocol will establish whether pH modification is a viable strategy.

-

Prepare a range of simple buffers:

-

pH 2.0 (0.01 N HCl)

-

pH 4.5 (Acetate Buffer, 50 mM)

-

pH 7.4 (Phosphate Buffer, 50 mM)

-

pH 9.0 (Borate Buffer, 50 mM)

-

-

Prepare a concentrated stock solution: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This is for creating a kinetic solubility test.

-

Spike and Observe: Add a small volume of the DMSO stock to each buffer to achieve your target final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is low and consistent, ideally ≤1%.

-

Incubate and Measure:

-

Seal the samples and shake at room temperature or 37°C for 1-2 hours.

-

Visually inspect for precipitation.

-

For a quantitative result, filter the samples through a 0.22 µm filter or centrifuge at high speed (>10,000 x g) for 15 minutes.

-

Measure the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).[8]

-

Interpreting the Results: If you observe significantly higher solubility at low pH, your compound is likely a weak base. If it is more soluble at high pH, it is a weak acid. If solubility is low across all pH values, it is likely a neutral compound or its pKa is outside this range, and you will need to proceed to other strategies.

Question 2: "My compound is a weak base and is soluble at pH 2, but I need to run my cell-based assay at pH 7.4. What should I do?"

Answer: This is a classic "pH shift" problem. While the compound is soluble in your acidic stock, it precipitates when diluted into the neutral pH of the cell culture media. Your goal is to keep the compound in solution at pH 7.4 long enough to achieve its biological effect. Here, formulation strategies are essential.

The diagram below illustrates the systematic workflow for addressing this common issue.

Caption: Troubleshooting workflow for poor compound solubility.

Based on this workflow, since your compound's solubility is pH-dependent but you are constrained to pH 7.4, you should move to "General Solutions." The two most common and effective approaches are using cosolvents or cyclodextrins.

Cosolvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and your lipophilic compound, making it easier to dissolve.[9]

-

Select Cosolvents: Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[10]

-

Prepare Stock Solutions: Prepare a 10 mM stock of your compound in each pure cosolvent.

-

Create a Titration Series: In a multi-well plate, prepare serial dilutions of your compound in your target buffer (e.g., PBS pH 7.4). Start with a high percentage of cosolvent and titrate down. For example:

-

Well A1: 90 µL Buffer + 10 µL of 10 mM stock in DMSO (10% DMSO, 1 mM compound)

-

Well A2: 95 µL Buffer + 5 µL of 10 mM stock in DMSO (5% DMSO, 500 µM compound)

-

...and so on, down to <1% cosolvent.

-

-

Equilibrate and Observe: Shake for 1-2 hours and observe for the concentration at which precipitation occurs. This helps you find the minimum percentage of cosolvent required to maintain solubility at your desired final concentration.

Causality Note: Be aware that high concentrations of organic solvents can impact the results of biological assays. Always run a vehicle control (buffer + the same percentage of cosolvent without your compound) to check for toxicity or off-target effects.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules, effectively shielding them from water and increasing their apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, effective choices with low toxicity.[12]

-

Prepare Cyclodextrin (CD) Stock: Prepare a concentrated stock solution of HP-β-CD or SBE-β-CD in your target buffer (e.g., 20-40% w/v).

-

Phase Solubility Study:

-

Add an excess amount of your solid thiazole compound to a series of vials containing increasing concentrations of the CD solution (e.g., 0%, 1%, 2%, 5%, 10% w/v).

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).

-

Filter the samples and analyze the supernatant for compound concentration.

-

-

Plot and Analyze: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration indicates the formation of a soluble inclusion complex.

Data Presentation Example:

| Formulation Condition | Compound Solubility (µg/mL) | Fold Increase |

| PBS, pH 7.4 | 0.5 | 1x |

| PBS + 5% DMSO | 15.2 | ~30x |

| PBS + 10% Ethanol | 12.8 | ~25x |

| PBS + 5% (w/v) HP-β-CD | 55.7 | ~111x |

| PBS + 5% (w/v) SBE-β-CD | 78.3 | ~156x |

This is illustrative data for a hypothetical thiazole compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my thiazole compound have poor solubility even though it has nitrogen and sulfur atoms that should hydrogen bond with water?

A: While the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, the overall solubility is dictated by the entire molecule's properties. The planar, aromatic nature of the ring can lead to strong π-π stacking interactions in the crystal lattice.[1] This high lattice energy requires a significant input of energy to break the crystal apart, which may not be offset by the energy gained from forming a few hydrogen bonds with water.[3] Furthermore, if the substituents on the ring are large and hydrophobic, they will dominate the molecule's behavior, making it lipophilic and driving it out of the aqueous phase.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: This is a critical concept.

-

Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can remain in solution indefinitely under specific conditions (pH, temperature). It is measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate for an extended period (e.g., >24 hours).[2]

-

Kinetic Solubility is measured by adding a small amount of a concentrated organic stock solution (like DMSO) to a buffer. The value obtained is the concentration at which the compound precipitates out of this supersaturated solution.[8]

Kinetic solubility is often higher than thermodynamic solubility because the compound may remain in a supersaturated state for a period before crashing out.[13] It matters because a high kinetic solubility might be sufficient for a short-term in vitro assay, but for formulation and in vivo studies, the lower thermodynamic solubility is the more relevant and challenging value to overcome.

Q3: Can the type of buffer I use, not just the pH, affect my compound's solubility?

A: Absolutely. While pH is the dominant factor for ionizable compounds, other buffer components can have an effect. Some buffer salts can interact with your compound, potentially forming less soluble salts. For example, phosphate buffers could, in some cases, form less soluble phosphate salts with certain basic compounds. It is always wise to confirm solubility in the exact buffer system you plan to use for your final experiment.[14]

Q4: My compound is still not soluble enough even with cosolvents and cyclodextrins. What are my next options?

A: If standard methods are insufficient, you may need to explore more advanced formulation strategies, often in collaboration with a formulation specialist. One powerful technique is creating an amorphous solid dispersion . This involves dispersing your crystalline drug at a molecular level within a hydrophilic polymer matrix (like PVP or PEG). By eliminating the crystal lattice, you remove the energy barrier (lattice energy) to dissolution, which can dramatically increase solubility.[15] This is the principle behind the successful formulation of many poorly soluble drugs, including the thiazole-containing HIV protease inhibitor Ritonavir.[16][17]

Caption: Effect of pH on the ionization of a basic thiazole ring.

References

-

RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (2023). Thiazole. Available at: [Link]

-

Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-9. Available at: [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]

-

Sohail, M. F., et al. (2015). Formulation and Dissolution enhancement of Meloxicam tablets using Polyvinyl caprolactam-polyvinyl acetate-polyethylene. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1643-1649. Available at: [Link]

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Available at: [Link]

-

Popa, M., et al. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][7][10]triazole and Imidazo[2,1-b][1][6][10]thiadiazole Derivatives. Molecules, 26(11), 3163. Available at: [Link]

-

Patel, J., et al. (2015). Bioavailability Enhancement of Ritonavir by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 5(5), 23-28. Available at: [Link]

-

DrugBank. (n.d.). Ritonavir. Available at: [Link]

-

Al-Hamidi, H., et al. (2018). Improvement of Meloxicam Solubility Using a β-Cyclodextrin Complex Prepared via the Kneading Method and Incorporated into an Orally Disintegrating Tablet. AAPS PharmSciTech, 19(6), 2737-2748. Available at: [Link]

-

PubChem. (n.d.). Sulfathiazole. National Center for Biotechnology Information. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Kumar, S., & Singh, P. (2021). Bioavailability Enhancement of Ritonavir by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 11(5), 80-86. Available at: [Link]

-

Chemistry LibreTexts. (2021). 5.8.2: Lattice Energies and Solubility. Available at: [Link]

-

Walsh Medical Media. (2020). Solubility Enhancement of Ritonavir: Co-Crystallization. Available at: [Link]

- Google Patents. (n.d.). KR20210007951A - Meloxicam composition, formulation, and preparation method and application thereof.

-

ResearchGate. (n.d.). Sulfathiazole: (a) log S vs. pH; (b) concentration of species as a function of pH. Available at: [Link]

-

Wikipedia. (n.d.). Lattice energy. Available at: [Link]

-

ResearchGate. (2022). What is the criteria for the selection of a drug in Cyclodextrin cavity?. Available at: [Link]

-

ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b][1][7][10]triazoles (1a–16a).... Available at: [Link]

-

Pharmaceutical Technology. (2013). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

-

UNIMORE. (n.d.). Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Dens. IRIS Unimore. Available at: [Link]

-

ACS Publications. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

-

PubMed. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). Solubility enhancement and tablet formulation of Ritonavir. Available at: [Link]

-

Academia.edu. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]

-

Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy. Available at: [Link]

-

Gite, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3249. Available at: [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

-

Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Available at: [Link]

-

RSC Publishing. (n.d.). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Royal Society of Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available at: [Link]

-

RSC Publishing. (n.d.). CrystEngComm. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF BCS CLASS II DRUG RITONAVIR USING LIQUISOLID TECHNIQUE. Available at: [Link]

-

Brieflands. (2011). Improving Dissolution of Meloxicam Using Solid Dispersions. Available at: [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

ResearchGate. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][7][10]triazole and Imidazo[2,1-b][1][6][10]thiadiazole Derivatives. Available at: [Link]

-

Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2010). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Available at: [Link]

-

Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1403. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Enhanced Solubility of Meloxicam with Sodium Benzoate Hydrotrope: Ecofriendly Approach for Improved Topical Drug Delivery. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ispe.gr.jp [ispe.gr.jp]

- 7. Enhancement of the aqueous solubility and permeability of a poorly water soluble drug ritonavir via lyophilized milk-based solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsm.com [ijpsm.com]

- 10. mdpi.com [mdpi.com]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmtech.com [pharmtech.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

How to handle degradation of Methyl-thiazol-4-ylmethyl-amine hydrochloride in solution

Document ID: T-GUIDE-MTMA-001

Version: 1.0 (January 2026)

Introduction: Navigating the Stability of Methyl-thiazol-4-ylmethyl-amine Hydrochloride

Welcome to the technical support guide for this compound (MTMA-HCl). As a key building block in pharmaceutical and agrochemical research, the integrity of this compound in solution is paramount for reproducible and accurate experimental outcomes[1]. The thiazole ring, while aromatic, possesses reactive sites, and the amine hydrochloride functionality introduces specific handling requirements[2][3]. Degradation can lead to loss of potency, formation of confounding artifacts, and inconsistent results.

This guide is designed to provide you, the researcher, with a deep understanding of the factors that influence MTMA-HCl stability and to offer practical, field-proven troubleshooting strategies and protocols to mitigate degradation. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Chemistry of Degradation

The stability of MTMA-HCl in solution is not absolute. It is a function of its chemical environment. Understanding the primary stressors is the first step toward preventing degradation. The key vulnerabilities stem from the thiazole ring and the amine group.

Key Factors Influencing Stability

Several environmental factors can initiate and accelerate the degradation of MTMA-HCl. The most critical are pH, light, temperature, and the presence of oxidizing agents.

-

pH: The pH of the solution is arguably the most critical factor. The thiazole moiety, analogous to the one in thiamine (Vitamin B1), is generally stable in acidic conditions but becomes highly susceptible to degradation, including ring cleavage, in neutral to alkaline solutions[4]. The hydrochloride salt form helps maintain an acidic pH upon dissolution in unbuffered aqueous media. However, adding buffers or other reagents can shift the pH into an unstable range.

-

Light (Photodegradation): Thiazole rings, particularly when substituted with aryl groups, can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light can initiate reactions with molecular oxygen (specifically singlet oxygen) via processes like [4+2] cycloaddition, leading to the formation of unstable endoperoxide intermediates that rearrange into degradation products[5].

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides and sulfones[6]. The ring nitrogen can also be oxidized to an N-oxide[6]. These reactions can be accelerated by atmospheric oxygen, peroxide contaminants in solvents (e.g., older ethers or THF), or the addition of oxidizing agents.

-

Temperature: As with most chemical reactions, rates of degradation increase with temperature. Storing solutions at elevated temperatures will accelerate hydrolysis, oxidation, and other decomposition pathways.

Visual Guide 1: Primary Stressors for MTMA-HCl Degradation

Caption: Key environmental factors that can induce the degradation of MTMA-HCl in solution.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a question-and-answer format, providing likely causes and actionable solutions.

Q1: My freshly prepared MTMA-HCl solution has a yellow or brown tint, or the color intensifies over time. What is happening?

A1: Color formation is a classic indicator of degradation, most commonly due to oxidation or complex photoreactions.

-

Probable Cause (Causality): The thiazole ring or other components in your media may be undergoing oxidation. This process can be accelerated by exposure to air (oxygen) and light. The resulting oxidized species or subsequent degradation products are often colored.

-

Troubleshooting & Prevention:

-

Work in Inert Atmosphere: When preparing stock solutions for long-term storage, degas your solvent by sparging with nitrogen or argon before dissolving the compound. Overlay the final solution with the inert gas before sealing.

-

Use High-Purity Solvents: Ensure your solvents are fresh and free of peroxides. For example, use freshly opened bottles of HPLC-grade solvents or solvents from a purification system.

-

Protect from Light: Prepare the solution in a vial wrapped in aluminum foil or an amber vial. Store it in the dark.

-

Re-evaluate Additives: If you are adding other components to the solution (e.g., in a cell culture medium), consider if any of them could be promoting oxidation.

-

Q2: I am running an HPLC/LC-MS analysis and see multiple new peaks appearing over time that were not in my initial sample. How can I confirm if this is degradation?

A2: The appearance of new, growing peaks is a strong indication of degradation. A forced degradation study can help you identify and characterize these products.

-

Probable Cause (Causality): Under the conditions of your experiment or storage, MTMA-HCl is breaking down into one or more new chemical entities. The nature of these degradants depends on the stressor (e.g., hydrolysis from high pH, oxidation products).

-

Troubleshooting & Prevention:

-

Perform a Forced Degradation Study: Intentionally stress your compound under controlled conditions (see Protocol 3.2). This involves exposing separate aliquots to mild acid, mild base, an oxidizing agent (e.g., H₂O₂), heat, and light[7]. Analyze these samples by LC-MS to generate a "fingerprint" of potential degradation products.

-

Compare Peaks: Compare the retention times and mass spectra of the peaks from your stressed samples to the unknown peaks in your experimental sample. A match confirms the identity of the degradation pathway.

-

Optimize Solution Conditions: Once you identify the primary degradation pathway (e.g., hydrolysis in a basic buffer), you can take steps to mitigate it, such as switching to an acidic buffer system.

-

Q3: My bioassay results are inconsistent and not reproducible, even though I prepare the solutions fresh. Could compound instability be the cause?

A3: Yes, absolutely. Even degradation that occurs over the course of a few hours during an experiment can drastically alter the effective concentration of your active compound.

-

Probable Cause (Causality): The compound may be degrading in the assay medium itself, which is often buffered at a physiological pH (~7.4) and incubated at 37°C—conditions that are unfavorable for thiazole stability[4].

-

Troubleshooting & Prevention:

-

Assess Stability in Assay Media: Prepare your compound in the final assay buffer. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the exact assay conditions (e.g., 37°C, 5% CO₂) and analyze them by HPLC to quantify the amount of remaining parent compound.

-

Minimize Incubation Time: If significant degradation is observed, redesign your experiment to minimize the time the compound spends in the unstable medium.

-

Prepare High-Concentration Stock in Stable Solvent: Maintain a concentrated stock solution in a stable solvent (e.g., DMSO or 10 mM HCl) and perform the final dilution into the assay buffer immediately before adding it to your experiment. This minimizes the exposure time to unfavorable conditions.

-

Data Summary Table 1: Stability Profile and Recommendations

| Condition | Effect on MTMA-HCl Stability | Recommendation |

| pH < 6 | High Stability | Ideal for storage and stock solutions. Use acidic buffers (e.g., citrate, acetate) or dilute HCl.[4] |

| pH ≥ 7 | Low Stability | Prone to hydrolysis and ring cleavage. Avoid for storage. Minimize exposure time during experiments.[4] |

| Light Exposure | Potential Degradation | Can cause photo-oxidation. Always protect solutions from light using amber vials or foil.[5] |

| Temperature > 4°C | Accelerated Degradation | Increases the rate of all degradation pathways. Store stocks at -20°C or -80°C. Keep on ice during use. |

| Oxidizing Agents | High Risk of Degradation | Can oxidize the thiazole sulfur or nitrogen. Use peroxide-free solvents and degas solutions.[6] |

Section 3: Recommended Experimental Protocols

Follow these validated protocols to maximize the stability and integrity of your this compound solutions.

Protocol 3.1: Preparation of Stable Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in 10 mM HCl.

-

Pre-Calculation: Calculate the mass of MTMA-HCl needed for your desired volume and concentration. (MW = 150.63 g/mol ).

-

Weighing: Tare a sterile, amber glass vial. Weigh the solid MTMA-HCl directly into the vial.

-

Solvent Preparation: Prepare a sterile-filtered solution of 10 mM Hydrochloric Acid (HCl) in HPLC-grade water.

-

Degassing (Optional but Recommended): Sparge the 10 mM HCl solvent with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Dissolution: Add the appropriate volume of the 10 mM HCl solvent to the vial containing the compound. Mix by vortexing or brief sonication in a water bath until fully dissolved. Protect from light during this process.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

-

Storage: Tightly seal the aliquots, overlaying with inert gas if possible. Store immediately at -20°C or -80°C for long-term stability.

Visual Guide 2: Workflow for Solution Preparation and Storage

Caption: Recommended workflow for preparing and storing stable MTMA-HCl stock solutions.

Protocol 3.2: Analytical Monitoring of Stability (HPLC Method)

This protocol provides a basic framework for assessing the stability of your compound in a specific solution over time.

-

Instrument Setup:

-

HPLC System: With UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid, is a common starting point. Example: 10% to 90% organic phase over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance; ~238 nm is a reasonable starting point for thiazole derivatives[8].

-

Injection Volume: 10 µL.

-

-

Sample Preparation (Time-Course Study):

-

Prepare your MTMA-HCl solution in the buffer or medium you wish to test (e.g., PBS pH 7.4).

-

Immediately after preparation (t=0), inject a sample onto the HPLC to get the initial chromatogram.

-

Store the solution under the desired test conditions (e.g., 25°C, protected from light).

-

At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples.

-

-

Data Analysis:

-

Integrate the peak area of the parent MTMA-HCl compound at each time point.

-

Calculate the percentage of the remaining compound relative to the t=0 sample: % Remaining = (Area_t / Area_t0) * 100.

-

Monitor the growth of new peaks, which correspond to degradation products.

-

Section 4: Frequently Asked Questions (FAQs)

-

What is the recommended storage temperature for solid MTMA-HCl?

-